2-Chloro-6-(1,3-dithian-2-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-6-(1,3-dithian-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S2/c9-7-5-10-4-6(11-7)8-12-2-1-3-13-8/h4-5,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZHTPZZLVJSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CN=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286866 | |
| Record name | 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874114-31-5 | |
| Record name | 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874114-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(1,3-dithian-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1,3-dithiane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(1,3-dithian-2-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The 1,3-dithian-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Substituted pyrazine derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Dihydropyrazine derivatives.
Scientific Research Applications
2-Chloro-6-(1,3-dithian-2-yl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1,3-dithian-2-yl)pyrazine involves its interaction with specific molecular targets. The chlorine atom and the 1,3-dithian-2-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Pyrazine derivatives exhibit diverse bioactivities depending on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and binding to biological targets .
- Bulky substituents (e.g., tert-butyl) improve antimycobacterial potency but may reduce solubility .
- Dithian groups likely contribute to unique ligand-receptor interactions, as seen in insect attraction studies .
Comparison :
- Dithian-substituted pyrazines may require specialized sulfur-containing reagents, whereas amino or CF₃ groups are introduced using standard nucleophiles .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 2-Chloro-6-(piperazinyl)pyrazine | 2-Chloro-6-(3-methoxypropylamino)pyrazine |
|---|---|---|---|
| Molecular Weight | ~265 g/mol (estimated) | 228.67 g/mol | 257.73 g/mol |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Rotatable Bonds | 2 | 2 | 5 |
| Lipophilicity (XLogP3) | ~2.5 (estimated) | 1.1 | 1.3 |
Biological Activity
2-Chloro-6-(1,3-dithian-2-yl)pyrazine is an organic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a chlorine atom at the 6-position and a 1,3-dithian-2-yl group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₉ClN₂S₂ |
| Molecular Weight | 220.75 g/mol |
| Functional Groups | Chlorine, Dithiane |
Synthesis Methods
The synthesis of this compound typically involves the nucleophilic substitution of 2-chloropyrazine with 1,3-dithiane. The reaction is generally conducted in the presence of bases such as sodium hydride or potassium tert-butoxide to enhance yield and purity.
Pharmacological Effects
Research indicates that this compound exhibits significant interactions with various biological targets, particularly cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and detoxification processes. The compound has been shown to modulate cellular functions by influencing signaling pathways and gene expression, leading to potential therapeutic applications in pharmacology.
Enzyme Interaction
The compound's ability to bind with specific biomolecules allows it to act as an enzyme inhibitor or activator. For instance, it has demonstrated effects on cellular metabolism and proliferation rates across different cell types. This interaction suggests its potential role in treating diseases that involve dysregulated metabolic pathways.
Neuroprotective Properties
In a study focused on neuropharmacology, derivatives of pyrazine compounds were synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity, which is vital for treating Alzheimer's disease. Among the synthesized compounds, those related to this compound showed promising neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-(1,3-dithian-2-yl)pyrazine, and how does the dithiane moiety influence reactivity?
- Methodological Answer : The synthesis typically involves functionalizing pyrazine precursors. For example, thionyl chloride (SOCl₂) is effective for converting pyrazinoic acid to 2-chloropyrazine derivatives under mild conditions (0°C to room temperature, 16 hours) . Introducing the dithiane group may require nucleophilic substitution, where 1,3-dithiane-2-thiol reacts with 2,6-dichloropyrazine. The dithiane moiety enhances steric hindrance and electron density, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to drive the reaction . Purification via silica gel chromatography (e.g., 5% MeOH/CH₂Cl₂) is recommended to isolate the product.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and dithiane integration. The deshielding of pyrazine protons (δ 8.2–8.5 ppm) and dithiane methylene signals (δ 3.5–4.0 ppm) are diagnostic .
- HRMS (ESI) : For exact mass validation (e.g., calculated vs. observed [M+H]⁺).
- IR Spectroscopy : Bands near 2200 cm⁻¹ (C≡N) and 1600 cm⁻¹ (C=N) confirm pyrazine backbone integrity, while S–S stretching (500–600 cm⁻¹) verifies dithiane presence .
Q. How does the dithiane group impact solubility and stability in aqueous vs. organic media?
- Methodological Answer : The dithiane moiety increases hydrophobicity, limiting aqueous solubility. Stability tests in PBS (pH 7.4) show <10% degradation over 24 hours, whereas DMSO or ethanol solutions remain stable for weeks at 4°C. Accelerated degradation studies (40°C, 75% RH) under ICH guidelines are advised for long-term storage protocols .
Advanced Research Questions
Q. What computational strategies predict the electronic effects of the dithiane substituent on pyrazine’s aromatic system?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals that the dithiane group donates electron density via sulfur lone pairs, reducing pyrazine’s π-deficiency. This alters frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), impacting charge-transfer interactions in coordination polymers . NBO analysis quantifies hyperconjugative interactions (e.g., σ(C–S) → π*(pyrazine)) to rationalize ligand behavior in metal complexes .
Q. How does this compound perform as a ligand in magnetic coordination polymers?
- Methodological Answer : In CrCl₂(pyrazine)₂ analogs, reduced pyrazine ligands mediate strong magnetic coupling (J ≈ −15 cm⁻¹ via DFT), resulting in ferrimagnetic ordering below 55 K . The dithiane group’s bulkiness may sterically hinder bridging modes, requiring single-crystal XRD to resolve M–N bond distances and ligand geometry. SQUID magnetometry and EPR are critical for measuring exchange interactions .
Q. What pharmacological screening approaches evaluate its potential as a CNS modulator?
- Methodological Answer : For receptor profiling:
- Radioligand Binding Assays : Use 5-HT₂C or CB1 receptors (IC₅₀ determination via competitive displacement, e.g., [³H]mesulergine for 5-HT₂C) .
- Functional Selectivity : Measure cAMP accumulation (CB1 inverse agonism) or calcium flux (5-HT₂C activation) in HEK293 cells .
- In Vivo Behavioral Studies : Anxiogenic effects (e.g., elevated plus maze) and locomotor activity in rodents, with PK/PD modeling to correlate plasma concentrations and efficacy .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer : Discrepancies (e.g., CB1 vs. 5-HT₂C selectivity) may arise from assay conditions (e.g., GTPγS vs. IP₁ accumulation). Standardize protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
